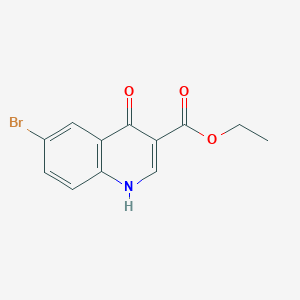

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Vue d'ensemble

Description

6-Bromo-3-éthoxycarbonyl-4-quinolone est un composé chimique appartenant à la famille des quinolones. Les quinolones sont une classe de composés synthétiques connus pour leur activité antibactérienne à large spectre. La structure de la 6-bromo-3-éthoxycarbonyl-4-quinolone comprend un noyau quinolone avec un atome de brome en position 6 et un groupe éthoxycarbonyle en position 3.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6-bromo-3-éthoxycarbonyl-4-quinolone implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de l'ester éthylique de l'acide 6-bromo-4-hydroxyquinoléine-3-carboxylique avec des réactifs appropriés dans des conditions contrôlées . Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs et de solvants pour faciliter le processus de cyclisation.

Méthodes de production industrielle

La production industrielle de la 6-bromo-3-éthoxycarbonyl-4-quinolone peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le produit final sous une forme adaptée à des applications ultérieures .

Analyse Des Réactions Chimiques

Types de réactions

La 6-bromo-3-éthoxycarbonyl-4-quinolone peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés de la quinolone avec différents groupes fonctionnels.

Réduction : Les réactions de réduction peuvent modifier le noyau quinolone, ce qui peut altérer son activité biologique.

Substitution : L'atome de brome en position 6 peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants tels que le permanganate de potassium pour l'oxydation, les réducteurs tels que le borohydrure de sodium pour la réduction et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température et le solvant, sont soigneusement contrôlées pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinolone avec des groupes hydroxyle ou carbonyle, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels en position 6 .

Applications De Recherche Scientifique

La 6-bromo-3-éthoxycarbonyl-4-quinolone a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de dérivés de la quinolone plus complexes.

Biologie : Les propriétés antibactériennes potentielles du composé en font un candidat pour l'étude de nouveaux agents antimicrobiens.

Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique pour diverses maladies.

Industrie : Elle peut être utilisée dans le développement de matériaux aux propriétés spécifiques, tels que les polymères et les revêtements

Mécanisme d'action

Le mécanisme d'action de la 6-bromo-3-éthoxycarbonyl-4-quinolone implique son interaction avec des cibles moléculaires dans les systèmes biologiques. Les quinolones ciblent généralement les enzymes bactériennes telles que la gyrase de l'ADN et la topoisomérase IV, inhibant leur fonction et conduisant à la mort des cellules bactériennes. Les groupes brome et éthoxycarbonyle peuvent influencer l'affinité de liaison et la spécificité du composé pour ces cibles .

Mécanisme D'action

The mechanism of action of 6-bromo-3-ethoxycarbonyl-4-quinolone involves its interaction with molecular targets in biological systems. Quinolones typically target bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. The bromine and ethoxycarbonyl groups may influence the compound’s binding affinity and specificity for these targets .

Comparaison Avec Des Composés Similaires

Composés similaires

Ciprofloxacine : Un antibiotique quinolone largement utilisé avec un atome de fluor en position 6.

Norfloxacine : Un autre antibiotique quinolone avec des propriétés antibactériennes similaires.

Pefloxacine : Connu pour son activité antibactérienne à large spectre.

Acide oxolinique : Un antibiotique quinolone plus ancien avec un schéma de substitution différent.

Unicité

La 6-bromo-3-éthoxycarbonyl-4-quinolone est unique en raison de la présence de l'atome de brome et du groupe éthoxycarbonyle, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à d'autres quinolones.

Activité Biologique

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 122794-99-4) is a compound belonging to the quinolone family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a bromine atom at the 6th position and an ethoxycarbonyl group at the 3rd position, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNO3, characterized by a fused benzene and pyridine ring structure. The presence of the hydroxyl (-OH) and ethyl ester (-C2H5OCO) groups enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 292.11 g/mol |

| Melting Point | Decomposes at ~285°C |

| Solubility | Soluble in organic solvents |

| Chemical Class | Hydroxyquinolines |

This compound exhibits its biological activity primarily through interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these targets, the compound can lead to bacterial cell death, highlighting its potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.

Case Studies on Antibacterial Activity

- Study on E. coli and Staphylococcus aureus :

- Broad-Spectrum Activity :

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It exhibited moderate antifungal effects against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinolone core:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 6 | Bromine | Enhances antibacterial potency |

| 4 | Hydroxyl | Increases solubility and reactivity |

| 3 | Ethoxycarbonyl | Modifies binding affinity |

Propriétés

IUPAC Name |

ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZIOBTVAJBBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351071 | |

| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122794-99-4, 79607-23-1 | |

| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.